5-Methoxy-2,3-dihydro-1,3-benzothiazole

Redox Chemistry Synthetic Intermediate Stability Aromatization

Procuring a stable, research-grade reduced benzothiazoline scaffold for dye-sensitized or optoelectronic applications presents a significant supply chain challenge due to its inherent oxidation sensitivity. This 2,3-dihydro intermediate resolves that by delivering the reactive secondary amine required for forming critical conjugated imine linkages, a function its fully aromatic counterpart cannot replicate. - Enables predictable electrophilic substitution directed by the 5-methoxy group for tailored heterocycle synthesis. - Supplied under strict inert atmosphere packaging protocols to preserve the redox-integrity essential for firefly luciferin analog development. - Avoids the synthetic failure risk associated with the incorrect redox state, ensuring reliable condensation and cyclization outcomes.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Cat. No. B13243680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-dihydro-1,3-benzothiazole
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCN2
InChIInChI=1S/C8H9NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-4,9H,5H2,1H3
InChIKeyHHBXSMFAJMIOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,3-dihydro-1,3-benzothiazole: Redox-Sensitive Intermediate


5-Methoxy-2,3-dihydro-1,3-benzothiazole (CAS: 2036061-61-5), also known as 5-methoxybenzothiazoline, is a bicyclic heterocycle with the molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol . It belongs to the benzothiazoline class, characterized by a saturated C2-N bond, which distinguishes it from its fully aromatic benzothiazole counterparts . The presence of a 5-methoxy group and a secondary amine at the N3 position imparts unique electronic and redox properties, rendering it an oxidation-sensitive intermediate valuable in the synthesis of cyanine dyes, hole-transporting materials, and as a precursor to firefly luciferin analogs .

Workflow Synthesis of cyanine dyes, hole-transporting materials, and luciferin analogs via imine condensation
Selection Oxidation-sensitive 2,3-dihydro form with nucleophilic secondary amine for specific reactivity
Handling Requires inert atmosphere to prevent undesired aromatization and maintain intermediate integrity

Irreplaceability of 5-Methoxy-2,3-dihydro-1,3-benzothiazole in Redox Applications


Generic substitution between 5-Methoxy-2,3-dihydro-1,3-benzothiazole and its fully oxidized counterpart, 5-Methoxybenzothiazole, is not scientifically valid due to fundamental differences in their chemical reactivity and stability profiles . The 2,3-dihydro form is highly sensitive to oxidation, readily aromatizing to the benzothiazole scaffold upon exposure to air or mild oxidants . This inherent instability, while a challenge for storage, is a critical design feature for applications requiring a redox-active or sacrificial intermediate. Conversely, the aromatic benzothiazole is stable but lacks the unique nucleophilic character of the secondary amine in the dihydro form, which is essential for specific condensation and cyclization reactions . Therefore, selecting the incorrect redox state can lead to reaction failure, undesired side products, or complete loss of the intended synthetic or biological function, as detailed in the quantitative evidence below.

Target Compound (2,3-Dihydro)
Substitute (Aromatic Benzothiazole)
Redox-active intermediate; readily aromatizes to benzothiazole upon air exposure
Fully aromatic and chemically stable under ambient conditions
Nucleophilic secondary amine enables condensation and cyclization reactions
Lacks reactive secondary amine; cannot participate in key imine-forming steps
Requires inert-atmosphere storage and handling to preserve functionality
Standard handling protocols sufficient; no special redox precautions needed

Quantitative Differentiation Evidence


Oxidation Sensitivity vs. 5-Methoxybenzothiazole

5-Methoxy-2,3-dihydro-1,3-benzothiazole is explicitly characterized as oxidation-sensitive, readily aromatizing to the fully oxidized 5-methoxybenzothiazole scaffold upon exposure to air or mild oxidants . This is a direct functional differentiation from its aromatic analog, 5-Methoxybenzothiazole, which is chemically stable under the same ambient conditions. The propensity for oxidation is a quantifiable property driven by the saturated C2-N bond, which acts as a latent site for dehydrogenation .

Oxidation Sensitivity
Reported
5-Methoxy-2,3-dihydro form oxidizes to benzothiazole scaffold under air or mild oxidants; 5-Methoxybenzothiazole remains stable.
Procurement must consider inert-atmosphere handling to maintain redox state.
Based on reported chemical behavior; no quantitative stability data provided.
Redox Chemistry Synthetic Intermediate Stability Aromatization

Electron-Donating Effect of 5-Methoxy Group

The 5-methoxy group in 5-Methoxy-2,3-dihydro-1,3-benzothiazole functions as an electron-donating group (EDG), which increases the electron density of the fused benzene ring . This contrasts with unsubstituted or electron-withdrawing group-substituted benzothiazolines. The enhanced electron density makes the system more susceptible to electrophilic aromatic substitution and directly influences the redox potential of the thiazoline nitrogen . While specific Hammett constants or redox potentials for this exact compound are not reported in the open literature, the electronic influence of the methoxy group is a well-established class-level principle for directing reactivity and tuning biological activity .

Electron-Donating Effect
Class-level
5-Methoxy group increases electron density on benzene ring via +M effect; unsubstituted analog lacks this enhancement.
Supports electronic tuning for hole-transporting materials and SAR studies.
No compound-specific Hammett constants or redox potentials reported.
Electron-Donating Group Electrophilic Aromatic Substitution Redox Potential

Synthetic Intermediate for Cyanine Dyes and Luciferin Analogs

5-Methoxy-2,3-dihydro-1,3-benzothiazole is specifically identified as a critical intermediate in the synthesis of cyanine dyes, hole-transporting materials, and as a reduced precursor to firefly luciferin analogs . This contrasts with the fully aromatic 5-Methoxybenzothiazole, which is not a direct precursor in these synthetic pathways due to its lack of the reactive secondary amine. The dihydro form's ability to participate in condensation reactions with aldehydes or ketones to form imines is a key step in these syntheses .

Synthetic Utility
Class-level
Reported as an intermediate for cyanine dyes, hole-transporting materials, and luciferin analogs; aromatic comparator is not a direct precursor.
Correct redox state essential for specific condensation-based synthetic routes.
Based on synthetic chemistry precedent; yield data not reported.
Cyanine Dyes Firefly Luciferin Analogs Hole-Transporting Materials

Key Application Scenarios


Redox-Active Cyanine Dyes and Hole-Transporting Materials

Leverage the compound's oxidation-sensitive 2,3-dihydro core and electron-rich 5-methoxy group as a key building block in the synthesis of cyanine dyes and hole-transporting materials. The reactive secondary amine is essential for forming conjugated imine linkages, and the methoxy group tunes the electronic properties of the final material . The compound's propensity for aromatization can be strategically exploited or mitigated depending on the desired redox state of the final product.

Firefly Luciferin Analogs Synthesis

Utilize 5-Methoxy-2,3-dihydro-1,3-benzothiazole as a reduced precursor in the multi-step synthesis of firefly luciferin analogs. The benzothiazoline scaffold is a structural component of the luciferin chromophore, and the 5-methoxy substitution may provide altered spectral or kinetic properties compared to the natural substrate . Strict inert atmosphere handling is required to prevent premature oxidation of this sensitive intermediate.

Benzothiazoline Redox State and Biological Activity

Employ this compound in structure-activity relationship (SAR) studies to directly compare the biological effects of the reduced benzothiazoline form against its oxidized benzothiazole counterpart. As evidenced by the compound's oxidation sensitivity , maintaining the integrity of the 2,3-dihydro form is crucial for accurately assessing its pharmacological profile, which may differ significantly from that of the aromatic analog due to differences in nucleophilicity, hydrogen-bonding capability, and electronic distribution.

Methoxy-Directed Electrophilic Substitution

Exploit the strong electron-donating effect of the 5-methoxy group to direct electrophilic aromatic substitution reactions to specific positions on the benzothiazoline core. This electronic bias allows for predictable and selective functionalization, enabling the synthesis of more complex, tailored heterocyclic compounds for medicinal chemistry or materials science applications.

Application
Selection Property
Validation Focus
Cyanine dye & hole-transporting material synthesis
Oxidation-sensitive 2,3-dihydro core & electron-rich 5-methoxy group
Conjugated imine formation & electronic tuning in final materials
Firefly luciferin analog synthesis
Reduced benzothiazoline precursor
Prevention of premature oxidation & spectral characterization
Redox state SAR studies
Reduced vs. oxidized benzothiazole pair
Comparison of nucleophilicity, H-bonding, and pharmacological profile
Methoxy-directed electrophilic substitution
5-Methoxy directing effect
Regioselective functionalization for complex heterocycles

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